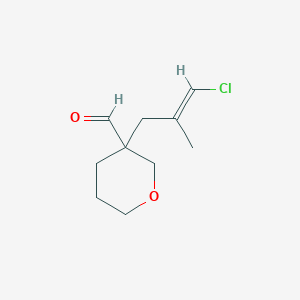
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with a complex structure that includes a chloro-substituted alkene and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with an appropriate aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities and obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted alkene can participate in electrophilic addition reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with similar reactivity but lacking the oxane ring.
3-Bromo-2-methylpropene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-methyl-2-butene: Another related compound with a different alkene structure.
Uniqueness
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is unique due to the presence of both the oxane ring and the chloro-substituted alkene, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H15ClO2 |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-[(E)-3-chloro-2-methylprop-2-enyl]oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H15ClO2/c1-9(6-11)5-10(7-12)3-2-4-13-8-10/h6-7H,2-5,8H2,1H3/b9-6+ |
InChI Key |
CUFIDDKMGUDGSP-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CC1(CCCOC1)C=O |
Canonical SMILES |
CC(=CCl)CC1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)
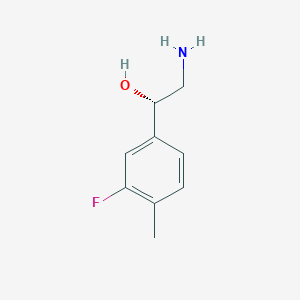
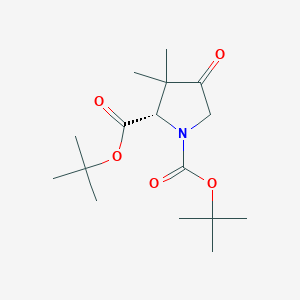

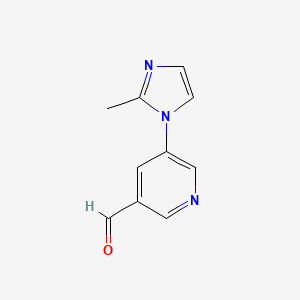
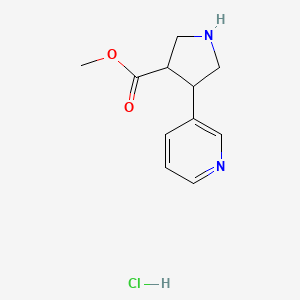
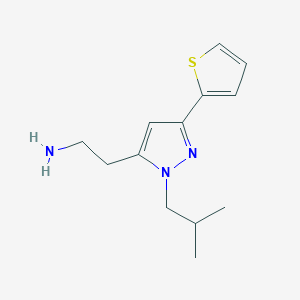
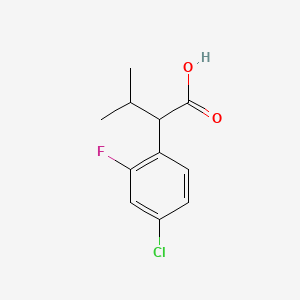
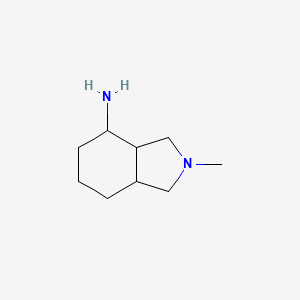

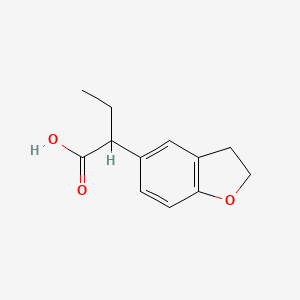
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)

